molecular formula C7H6BrClO B057475 2-Bromo-4-chloroanisole CAS No. 60633-25-2

2-Bromo-4-chloroanisole

Cat. No. B057475
CAS RN: 60633-25-2
M. Wt: 221.48 g/mol
InChI Key: YJEMGEBDXDPBSP-UHFFFAOYSA-N
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Patent
US05616718

Procedure details

A stirred solution of 5.8 grams (0.026 mole) of 3-bromo-4-methoxychlorobenzene in 150 mL of tetrahydrofuran was cooled to -80° C., and 11.5 mL of n-butyllithium in hexanes (2.5 Molar-0.029 mole) was added dropwise during a 15 minute period, while maintaining the reaction mixture temperature at about -70° C. The initial reaction was very exothermic, which required cooling the reaction mixture to about -100° C. Upon completion of the addition, the reaction mixture was stirred at -80° C. for 15 minutes. After this time, 17.5 mL (0.076 mole) triisopropyl borate was added during a 1 minute period. The reaction mixture was then allowed to warm slowly to ambient temperature during a 3 hour period, where it was stirred for an additional 1 hour. After this time, the reaction mixture was concentrated under reduced pressure to a volume of about 50 mL. The concentrate was then poured into 500 mL of ice-water. The mixture was then made acidic with about 26 mL of aqueous 2N hydrochloric acid. The mixture was then filtered to collect a solid, which was dried, yielding 3.9 grams of 5-chloro-2-methoxyphenylboronic acid. The NMR spectrum was consistent with the proposed structure.
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
11.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
17.5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([Cl:10])[CH:5]=[CH:6][C:7]=1[O:8][CH3:9].C([Li])CCC.[B:16](OC(C)C)([O:21]C(C)C)[O:17]C(C)C>O1CCCC1>[Cl:10][C:4]1[CH:5]=[CH:6][C:7]([O:8][CH3:9])=[C:2]([B:16]([OH:21])[OH:17])[CH:3]=1

Inputs

Step One
Name
Quantity
5.8 g
Type
reactant
Smiles
BrC=1C=C(C=CC1OC)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
11.5 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Three
Name
Quantity
17.5 mL
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at -80° C. for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The initial reaction
TEMPERATURE
Type
TEMPERATURE
Details
which required cooling the reaction mixture to about -100° C
ADDITION
Type
ADDITION
Details
Upon completion of the addition
TEMPERATURE
Type
TEMPERATURE
Details
to warm slowly to ambient temperature during a 3 hour period
Duration
3 h
STIRRING
Type
STIRRING
Details
where it was stirred for an additional 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
After this time, the reaction mixture was concentrated under reduced pressure to a volume of about 50 mL
ADDITION
Type
ADDITION
Details
The concentrate was then poured into 500 mL of ice-water
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered
CUSTOM
Type
CUSTOM
Details
to collect a solid, which
CUSTOM
Type
CUSTOM
Details
was dried

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC=1C=CC(=C(C1)B(O)O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.9 g
YIELD: CALCULATEDPERCENTYIELD 80.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.